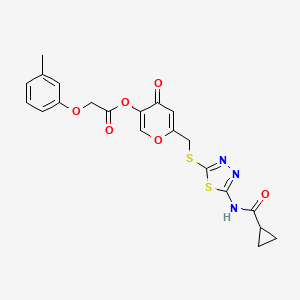![molecular formula C15H13N3O3 B2921880 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide CAS No. 446278-71-3](/img/structure/B2921880.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is an intriguing compound in the world of organic chemistry It consists of a dioxo-benzoisoquinolin ring fused to a propanehydrazide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide typically involves multi-step organic synthesis techniques. The starting materials often include isoquinoline derivatives, subjected to oxidation, followed by amide formation and hydrazide conversion.
Industrial Production Methods
On an industrial scale, streamlined processes optimize yield and efficiency. Typically, these methods involve high-purity reagents, controlled reaction environments, and large-scale reactors. Continuous flow synthesis might be employed to maintain consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide can undergo various types of reactions including:
Oxidation: : where it might be further oxidized under strong conditions.
Reduction: : involving hydride donors like lithium aluminum hydride.
Substitution: : particularly at the hydrazide group.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3 in acidic conditions.
Reduction: : LiAlH4, NaBH4.
Substitution: : Nucleophilic reagents like alkyl halides, under mild to moderate temperatures.
Major Products
Oxidation: : Could lead to the formation of quinoline derivatives.
Reduction: : Typically results in amine derivatives.
Substitution: : Results in substituted hydrazides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, it is used as a precursor for synthesizing complex organic compounds and materials science applications due to its unique structure.
Biology
Its potential interactions with biomolecules make it a candidate for biological research, particularly in the study of enzyme inhibition or as a fluorescent probe.
Medicine
There is ongoing research into its potential use in drug development, particularly in oncology and infectious diseases, owing to its bioactive properties.
Industry
In industry, it might be employed in the synthesis of polymers, dyes, and as an intermediate in the manufacture of other chemicals.
Mecanismo De Acción
The precise mechanism of action for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is an area of active research. Generally, its effects can be attributed to interactions with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions or inhibiting enzymes through the hydrazide functionality.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
1,3-dioxo-1H-benzo[de]isoquinolin-2-yl hydrazide
Benzoisoquinolinone derivatives
Uniqueness
The primary distinction of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide lies in its hydrazide moiety. This group confers unique reactivity and biological interactions not typically observed in its amide or hydrazine analogs.
Highlighting Uniqueness
Compared to its analogs, it exhibits more pronounced activity in forming stable complexes with metal ions and more potent biological activity, which makes it a compound of high interest in both academic and industrial research.
Propiedades
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c16-17-12(19)7-8-18-14(20)10-5-1-3-9-4-2-6-11(13(9)10)15(18)21/h1-6H,7-8,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWUDDRHBOWIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2921797.png)
![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)



![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2921810.png)

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)



![6-methoxy-2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2921818.png)
![2-[(4-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2921819.png)
